molecular formula C16H21NO3 B5857089 Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate CAS No. 5352-99-8

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate

Cat. No.: B5857089
CAS No.: 5352-99-8
M. Wt: 275.34 g/mol
InChI Key: BZBCAUBBMRPKMF-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H21NO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate typically involves the reaction of 3-methylbenzoyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • Ethyl 1-(4-methylbenzoyl)piperidine-4-carboxylate
  • Ethyl 1-(2-methylbenzoyl)piperidine-4-carboxylate

Comparison: Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate is unique due to the position of the methyl group on the benzoyl ring. This structural difference can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-20-16(19)13-7-9-17(10-8-13)15(18)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCAUBBMRPKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968263
Record name Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-99-8
Record name Ethyl 1-(3-methylbenzoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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